![molecular formula C21H17BrN2O3 B2812463 [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone CAS No. 865616-06-4](/img/structure/B2812463.png)
[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Microwave-assisted synthesis methods have been employed to create novel pyrazoline derivatives, including structures related to the specified compound, showing significant anti-inflammatory and antibacterial activities. This synthesis approach offers advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Some of these compounds have demonstrated potent antibacterial activity and in vivo anti-inflammatory effects, with molecular docking results suggesting their potential as templates for further anti-inflammatory drug development (Ravula et al., 2016).
Another study synthesized new pyrrolylnaphtho[2,1-b] furan derivatives, which were evaluated for antibacterial and antifungal activities. These compounds showed moderate activity, suggesting their potential in developing new antimicrobial agents (Joshi S.D et al., 2010).
Anticancer Activity
A synthesis and structural study of 2-aroylbenzofuran-3-ols, including derivatives similar to the specified compound, revealed their cytotoxic effects on human cancer cell lines. These compounds showed good inhibiting abilities on Hep-G2 cells, indicating their potential for anticancer drug development (Nguyễn Tiến Công et al., 2020).
Antioxidant Properties
Bromophenol derivatives, including structures related to the specified compound, have been synthesized and tested for their antioxidant properties. These compounds showed strong inhibitory activity against certain enzymes, indicating their potential as antioxidant agents. The study provided insights into the structure-activity relationship, highlighting the importance of bromination for enhancing antioxidant potency (Akbaba et al., 2013).
Chemical Synthesis and Catalysis
In the field of organic synthesis, compounds with the furan-2-yl and methanone groups have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis applications. These include the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via novel cyclization reactions (Reddy et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, structurally related to the specified compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies highlight the potential of such compounds in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2015).
properties
IUPAC Name |
[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-26-17-5-2-4-15(12-17)21(25)24-19(20-6-3-11-27-20)13-18(23-24)14-7-9-16(22)10-8-14/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQOPSIUBRWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

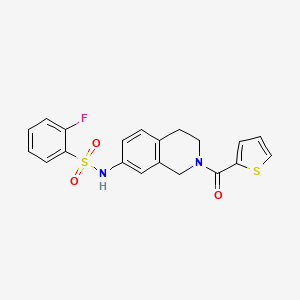

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)
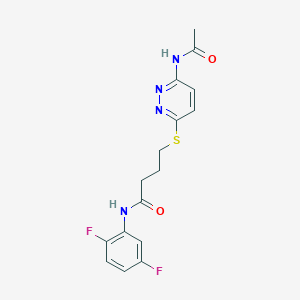
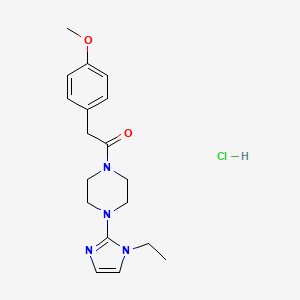
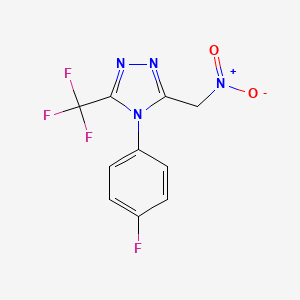
![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)
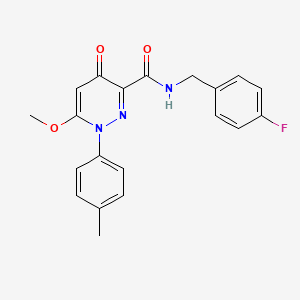
![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)